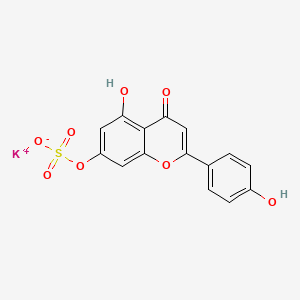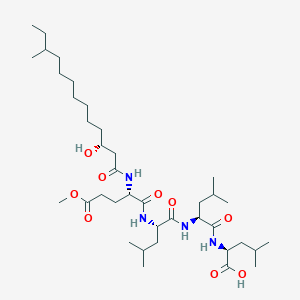
Trivalent GalNAc-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trivalent N-acetylgalactosamine-dibenzocyclooctyne (Trivalent GalNAc-DBCO) is a compound that combines the properties of N-acetylgalactosamine (GalNAc) and dibenzocyclooctyne (DBCO). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This makes this compound particularly useful for targeted delivery to liver cells . The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry reaction that is bioorthogonal and does not require copper catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trivalent GalNAc-DBCO involves the conjugation of GalNAc to DBCO through a series of chemical reactions. One common method includes the activation of GalNAc with a suitable linker, followed by its conjugation to DBCO. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of both GalNAc and DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s purity and molecular weight .
Analyse Chemischer Reaktionen
Types of Reactions
Trivalent GalNAc-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-containing molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is usually carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from the SPAAC reaction are triazole-linked conjugates. These conjugates retain the biological activity of both the GalNAc and the azide-containing molecule, making them useful for targeted delivery and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trivalent GalNAc-DBCO is used for the synthesis of complex bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for creating stable, bioorthogonal linkages .
Biology
In biological research, this compound is used to study receptor-mediated endocytosis and targeted delivery to hepatocytes. It is also employed in the development of targeted protein degradation technologies, such as lysosome-targeting chimeras (LYTACs) .
Medicine
In medicine, this compound is used for the targeted delivery of therapeutic agents to the liver. This includes the delivery of small interfering RNA (siRNA) and antisense oligonucleotides for the treatment of liver diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of targeted drug delivery systems. Its ability to selectively bind to ASGPR makes it an ideal candidate for liver-specific therapies .
Wirkmechanismus
Trivalent GalNAc-DBCO exerts its effects through the high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR) on hepatocytes. Upon binding, the compound is internalized via receptor-mediated endocytosis. The DBCO moiety allows for the conjugation of therapeutic agents through SPAAC reactions, facilitating targeted delivery to liver cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trivalent N-acetylgalactosamine-carboxylic acid (Trivalent GalNAc-COOH): Similar to Trivalent GalNAc-DBCO, this compound also targets ASGPR but lacks the DBCO moiety, limiting its use in click chemistry.
Trivalent N-acetylgalactosamine-azide (Trivalent GalNAc-N3): This compound can undergo SPAAC reactions but requires a complementary alkyne-containing molecule.
Uniqueness
This compound is unique due to its dual functionality. The GalNAc moiety allows for targeted delivery to hepatocytes, while the DBCO moiety enables bioorthogonal conjugation through SPAAC reactions. This combination makes it highly versatile for various scientific and medical applications .
Eigenschaften
Molekularformel |
C91H144N12O34 |
|---|---|
Molekulargewicht |
1950.2 g/mol |
IUPAC-Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C91H144N12O34/c1-60(107)99-79-85(122)82(119)67(54-104)135-88(79)132-39-11-8-21-70(110)92-32-14-35-95-74(114)28-43-129-57-91(58-130-44-29-75(115)96-36-15-33-93-71(111)22-9-12-40-133-89-80(100-61(2)108)86(123)83(120)68(55-105)136-89,59-131-45-30-76(116)97-37-16-34-94-72(112)23-10-13-41-134-90-81(101-62(3)109)87(124)84(121)69(56-106)137-90)102-77(117)31-42-125-47-49-127-51-52-128-50-48-126-46-38-98-73(113)26-27-78(118)103-53-65-19-5-4-17-63(65)24-25-64-18-6-7-20-66(64)103/h4-7,17-20,67-69,79-90,104-106,119-124H,8-16,21-23,26-59H2,1-3H3,(H,92,110)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,116)(H,98,113)(H,99,107)(H,100,108)(H,101,109)(H,102,117)/t67-,68-,69-,79-,80-,81-,82+,83+,84+,85-,86-,87-,88-,89-,90-/m1/s1 |
InChI-Schlüssel |
MUDHYUDVXOPWNN-IMTCGYAUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


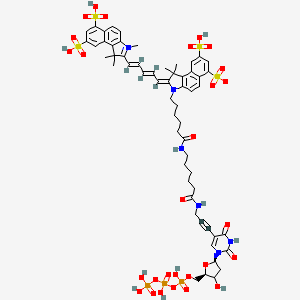
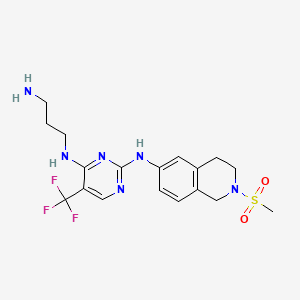
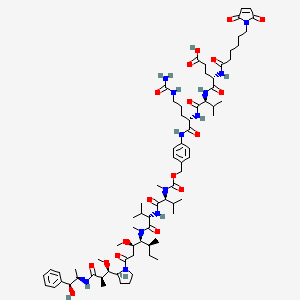
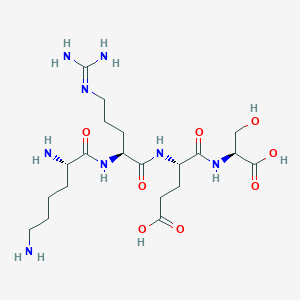

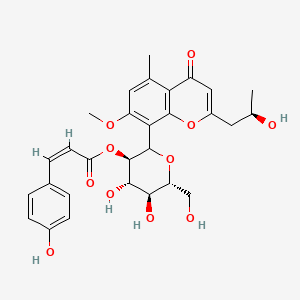
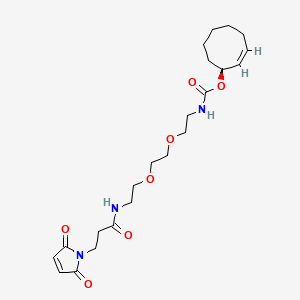
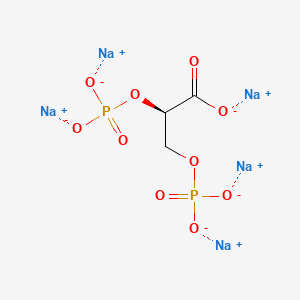
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
